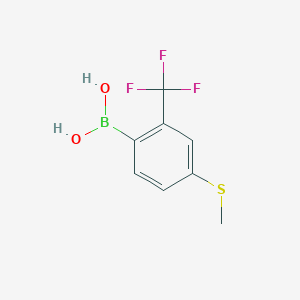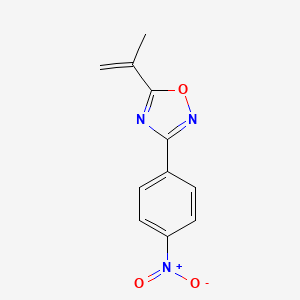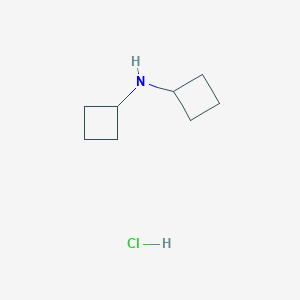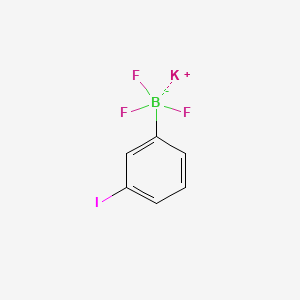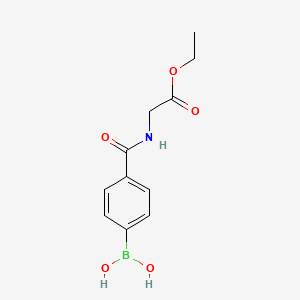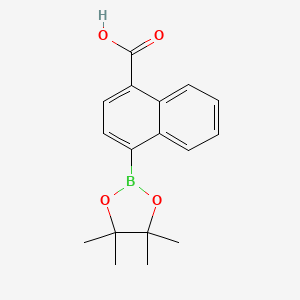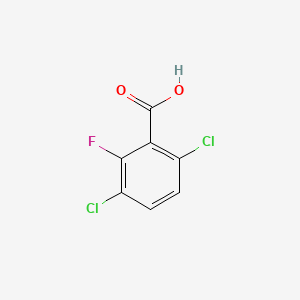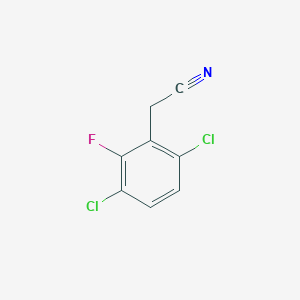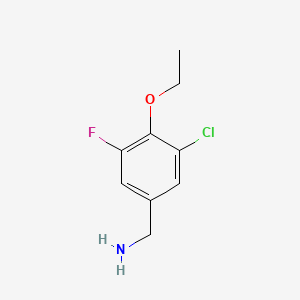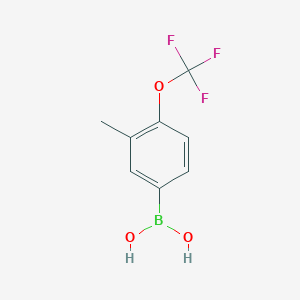
(3-Methyl-4-(trifluoromethoxy)phenyl)boronic acid
Descripción general
Descripción
Synthesis Analysis
This compound can be used as a reactant in site-selective Suzuki-Miyaura cross-coupling reactions and palladium-catalyzed direct arylation reactions . The synthesis of this compound involves the use of diisobutylaluminum hydride .Molecular Structure Analysis
The molecular formula of this compound is C8H8BF3O3 and it has a molecular weight of 219.95 . The SMILES string representation of this compound is OB(O)c1cccc(COc2ccc(OC(F)(F)F)cc2)c1 .Chemical Reactions Analysis
This compound is involved in various chemical reactions including Suzuki-Miyaura cross-coupling reactions, aerobic oxidative cross-coupling, microwave-assisted Petasis reactions, and rhodium-catalyzed addition reactions .Physical And Chemical Properties Analysis
This compound is a solid at 20 degrees Celsius .Aplicaciones Científicas De Investigación
Physicochemical and Structural Properties
(3-Methyl-4-(trifluoromethoxy)phenyl)boronic acid is studied for its physicochemical and structural properties, focusing on its acidity influenced by the -OCF3 group. This compound and its isomers have been characterized by various spectroscopic methods, showing that the position of the substituent significantly affects its acidity. The molecular and crystal structures, especially in the solid state, have been determined, revealing hydrogen-bonded dimers and interactions with the -OCF3 group. These structural insights are crucial for understanding the compound's behavior in different states and could pave the way for tailored applications in various fields such as material science and catalysis (Adamczyk-Woźniak et al., 2021).
Catalytic Applications
This boronic acid derivative demonstrates catalytic capabilities, notably in dehydrative amidation reactions between carboxylic acids and amines. It serves as an effective catalyst, highlighting the ortho-substituent's critical role in preventing amine coordination, thereby accelerating the amidation process. This property is instrumental for applications such as peptide synthesis and could potentially be leveraged in the development of new synthetic methodologies or in the improvement of existing ones (Wang et al., 2018).
Biochemical Sensing and Recognition
The phenyl boronic acids, including variants similar to this compound, are recognized for their roles in saccharide recognition, leveraging their ability to bind to pendant diols. This property is particularly intriguing in the context of biochemical sensing and diagnostics, where these compounds can be used for glucose sensing or other saccharide-related detections. The modulation of optical properties based on the boronic acid structure provides a tangible link between the molecular structure and its function, which is vital for designing more efficient and selective sensors (Mu et al., 2012).
Protective Group Chemistry
The compound is also explored as a protective agent for diols, indicating its potential in synthetic chemistry for protecting sensitive functional groups during complex reactions. The stability of the resulting boronic esters under various conditions and their ability to be deprotected under mild conditions make this application particularly useful in organic synthesis, offering a way to streamline synthetic routes and improve overall efficiency (Shimada et al., 2018).
Safety and Hazards
Propiedades
IUPAC Name |
[3-methyl-4-(trifluoromethoxy)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BF3O3/c1-5-4-6(9(13)14)2-3-7(5)15-8(10,11)12/h2-4,13-14H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSYRQCUQKJTPDJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)OC(F)(F)F)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BF3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40674769 | |
| Record name | [3-Methyl-4-(trifluoromethoxy)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40674769 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.96 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
871362-79-7 | |
| Record name | [3-Methyl-4-(trifluoromethoxy)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40674769 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
